molecular formula C16H20ClN3O4 B2693463 Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride CAS No. 2097931-77-4

Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride

Cat. No.: B2693463
CAS No.: 2097931-77-4
M. Wt: 353.8
InChI Key: AMQOONGPRZHBBB-UHFFFAOYSA-N
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Description

Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a complex molecular structure, including a piperidine ring and an imidazolidinone moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and acids to facilitate the formation of the imidazolidinone ring and the esterification of the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a ligand in biochemical assays and as a tool in molecular biology research to study protein interactions.

Medicine: Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives: Piperidine is a common structural motif in many bioactive compounds.

  • Imidazolidinone derivatives: Compounds containing the imidazolidinone ring are known for their diverse biological activities.

Uniqueness: Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

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Properties

IUPAC Name

methyl 4-(2,5-dioxo-3-piperidin-4-ylimidazolidin-1-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4.ClH/c1-23-15(21)11-2-4-13(5-3-11)19-14(20)10-18(16(19)22)12-6-8-17-9-7-12;/h2-5,12,17H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOONGPRZHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CN(C2=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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